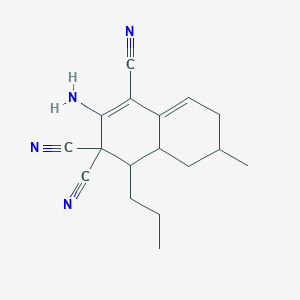
2-AMINO-6-METHYL-4-PROPYL-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-6-METHYL-4-PROPYL-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE is an organic compound that belongs to the class of naphthalenes This compound is characterized by its complex structure, which includes multiple functional groups such as amino, methyl, and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-METHYL-4-PROPYL-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE typically involves multi-step organic reactions. One common method involves the cyclization of a suitable precursor, followed by functional group modifications. For example, starting from a substituted benzene derivative, the synthesis may proceed through Friedel-Crafts alkylation, followed by nitration, reduction, and amination steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature and pressure, to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-6-METHYL-4-PROPYL-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert nitrile groups to amines or other functional groups.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-AMINO-6-METHYL-4-PROPYL-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-methyl-4-propyl-1,2,3,4-tetrahydronaphthalene: A similar compound with a simpler structure, lacking the nitrile groups.
2-amino-6-methyl-4-propyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarboxamide: A derivative with carboxamide groups instead of nitrile groups.
Uniqueness
The presence of multiple nitrile groups in 2-AMINO-6-METHYL-4-PROPYL-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE makes it unique compared to its analogs. These nitrile groups can participate in various chemical reactions, providing opportunities for further functionalization and derivatization.
Properties
Molecular Formula |
C17H20N4 |
|---|---|
Molecular Weight |
280.37g/mol |
IUPAC Name |
2-amino-6-methyl-4-propyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C17H20N4/c1-3-4-15-13-7-11(2)5-6-12(13)14(8-18)16(21)17(15,9-19)10-20/h6,11,13,15H,3-5,7,21H2,1-2H3 |
InChI Key |
UZVWCYJDXOXVAJ-UHFFFAOYSA-N |
SMILES |
CCCC1C2CC(CC=C2C(=C(C1(C#N)C#N)N)C#N)C |
Canonical SMILES |
CCCC1C2CC(CC=C2C(=C(C1(C#N)C#N)N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-N-[(4-methoxyphenyl)methyl]-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B460737.png)
![6-amino-N-(2-methylphenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.6.0.0^{3,7}]pentadeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B460738.png)
![6-amino-N-(4-methyl-1,3-thiazol-2-yl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B460740.png)
![3-amino-N-(2-chlorophenyl)-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460741.png)
![3-amino-N-(3,4-dimethoxybenzyl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460742.png)
![3-amino-N-(3-chloro-4-fluorophenyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460744.png)
![3-amino-N-(4-methyl-1,3-oxazol-2-yl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460745.png)
![3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B460746.png)
![3-amino-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460750.png)
![2-[[6-acetyl-3-cyano-4-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-2-yl]sulfanyl]-N-(3-cyanophenyl)acetamide](/img/structure/B460753.png)
![3-amino-N-(4-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B460756.png)
![3-amino-N-(3-chloro-4-fluorophenyl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460757.png)
![6-Amino-N-(4-bromo-2-methylphenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B460758.png)
![3-amino-N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B460759.png)
